tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate

説明

BenchChem offers high-quality tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl N-(4-chloro-5-methoxypyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(15)14-7-5-13-6-8(16-4)9(7)12/h5-6H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPICGRRRJGMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670117 | |

| Record name | tert-Butyl (4-chloro-5-methoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045858-17-0 | |

| Record name | tert-Butyl (4-chloro-5-methoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate

CAS Number: 1045858-17-0

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate, a key heterocyclic building block in modern medicinal chemistry. While specific literature on this compound is limited, this document consolidates available data and provides expert insights into its physicochemical properties, plausible synthetic routes, and its strategic importance as an intermediate in the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. This guide is intended to be a practical resource for researchers, offering detailed, rationalized experimental protocols and a thorough discussion of the chemical principles underpinning its synthesis and application.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. Specifically, 3-aminopyridine derivatives are crucial intermediates for constructing more complex heterocyclic systems.[1][2] The subject of this guide, tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate, encapsulates several key features that render it a valuable tool for drug discovery professionals. The tert-butyloxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle for the amine functionality, enabling sequential chemical transformations.[3] The chloro and methoxy substituents on the pyridine ring provide handles for further chemical modification and modulate the electronic and steric properties of the molecule, influencing its binding to biological targets.

While this compound is primarily recognized as a research chemical, its structural motifs are frequently encountered in patented kinase inhibitors, suggesting its role as a key intermediate in the synthesis of these and other targeted therapies.[4][5] This guide will, therefore, focus on its fundamental properties, propose a logical synthetic pathway, and explore its potential applications in drug development, drawing upon established chemical principles and data from analogous structures.

Physicochemical and Safety Data

A summary of the key physicochemical properties of tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate is presented in Table 1. This data is essential for its proper handling, storage, and use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1045858-17-0 | |

| Molecular Formula | C₁₁H₁₅ClN₂O₃ | [6] |

| Molecular Weight | 258.71 g/mol | [6] |

| Appearance | Solid (form) | Sigma-Aldrich |

| Purity | Reagent Grade (typically ≥95%) | [7] |

Safety Information:

-

Hazard Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

-

Storage Class: 11 (Combustible Solids)

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE).

Proposed Synthesis and Mechanistic Rationale

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the Boc protection of a precursor, 3-amino-4-chloro-5-methoxypyridine. The synthesis of this precursor is a key challenge and can be approached through multi-step sequences involving nitration, chlorination, and reduction of a substituted picoline derivative.

Caption: Generalized workflow for Boc protection.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-4-chloro-5-methoxypyridine (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Addition of Boc Anhydride: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent dropwise over 15-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate.

Applications in Drug Discovery and Development

The structural features of tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate make it a highly valuable building block in the synthesis of complex molecules for drug discovery, particularly in the development of kinase inhibitors. [5][11]

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted heterocyclic core that binds to the hinge region of the kinase ATP-binding site. The 3-aminopyridine moiety, after deprotection, can serve as a nucleophile to be coupled with other fragments to construct the final inhibitor. The chloro and methoxy groups can be utilized for further diversification through cross-coupling reactions or can serve as important pharmacophoric elements that interact with the target protein.

The general strategy involves the deprotection of the Boc group under acidic conditions, followed by coupling of the resulting free amine with an appropriate electrophile.

Caption: Role as an intermediate in drug synthesis.

Potential Therapeutic Targets

Given the prevalence of the substituted pyridine scaffold in known kinase inhibitors, potential therapeutic targets for molecules derived from this intermediate include, but are not limited to:

-

Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and FGFR, which are often dysregulated in various cancers. [12]* Non-Receptor Tyrosine Kinases: Including Src family kinases and Abl kinase.

-

Serine/Threonine Kinases: Such as mTOR, which is a key regulator of cell growth and proliferation. [4] The specific substitution pattern of this building block allows for fine-tuning of the selectivity and potency of the final drug candidate.

Conclusion

tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate, with its strategically placed functional groups and protecting group, represents a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. While direct literature on this specific compound is sparse, its structural analogy to key fragments in numerous kinase inhibitors underscores its potential in drug discovery. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic protocol based on established chemical principles, and a discussion of its likely applications. It is hoped that this technical guide will serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the innovative use of this and similar building blocks in the creation of next-generation therapeutics.

References

- Chapman, K. T., et al. (1980). The synthesis of 3-amino-2-chloro-4-methylpyridine. J. Chem. Soc. Perkin Trans. I, 2398-2404.

- Jänne, P. A., et al. (2014). AZD9291 in EGFR inhibitor-resistant non-small-cell lung cancer. New England Journal of Medicine, 372(18), 1689-1699.

- Deore, V., et al. (2009). Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(11), 2949-2952.

- Grozinger, K. G., et al. (1995). A simple and efficient synthesis of 3-amino-2-chloro-4-methylpyridine. Journal of Heterocyclic Chemistry, 32(1), 259-261.

- Varala, R., Nuvula, S., & Adapa, S. R. (2006). Iodine-catalyzed chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions. The Journal of Organic Chemistry, 71(21), 8283-8286.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Aminopyridine: A Comprehensive Overview.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. (2015). Organic Process Research & Development, 19(11), 1774-1779.

- ChemicalBook. (2023). The synthesis method of 3-Amino-2-chloro-4-methylpyridine.

- ResearchGate. (2021). Synthesis of 3-Aminopyridine.

- Google Patents. (2007). Preparation process of 3 amino-4 methyl pyridine.

- Li, J. J. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1593.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2019). Scientific Reports, 9(1), 1-8.

- Google Patents. (2000).

- Sigma-Aldrich. (n.d.).

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). International Journal of Organic Chemistry, 3(1), 1-6.

- Lazarus, M. B., et al. (2015). Discovery and structure of a new inhibitor scaffold of the autophagy initiating kinase ULK1. ACS Chemical Biology, 10(8), 1957-1963.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Molecules, 28(5), 2135.

- BLDpharm. (n.d.). tert-Butyl N-(5-hydroxypyridin-3-yl)

- A2B Chem. (n.d.).

- Chem-Space. (n.d.).

- Sigma-Aldrich. (n.d.).

- Biosynth. (n.d.).

Sources

- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. labsolu.ca [labsolu.ca]

- 7. tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate,1045858-17-0 [rovathin.com]

- 8. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate, a heterocyclic compound of significant interest in medicinal chemistry. While specific documented applications of this molecule are nascent, its structural motifs—a substituted pyridine ring—are prevalent in a multitude of clinically approved pharmaceuticals and investigational drug candidates. This guide will delve into the molecular characteristics, a proposed synthetic pathway with a detailed experimental protocol, and a thorough discussion on its potential applications in drug discovery, particularly in the realm of kinase inhibitors. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge to leverage this promising building block in their synthetic and medicinal chemistry endeavors.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous therapeutic agents due to its ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking. The strategic functionalization of the pyridine ring with substituents such as halogens, alkoxy groups, and protected amines allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity.

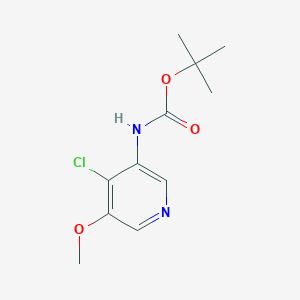

tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate (Figure 1) is a prime example of such a strategically functionalized building block. The presence of a chlorine atom provides a handle for further synthetic elaboration through cross-coupling reactions. The methoxy group can influence the electronic properties of the ring and may play a role in directing binding to a biological target. The tert-butoxycarbonyl (Boc)-protected amine at the 3-position offers a stable, yet readily cleavable, protecting group, allowing for subsequent derivatization at this position. These features make it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors where the pyridine core often serves as a hinge-binding motif.

Figure 1: Chemical Structure of tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate

A Comprehensive Technical Guide to tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate

Executive Summary

This technical guide provides an in-depth analysis of tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's core structure, physicochemical properties, and a logical, field-proven synthetic pathway. Furthermore, it details the spectroscopic signatures required for its unambiguous identification and discusses its chemical reactivity and potential as a versatile synthetic intermediate. This guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both foundational knowledge and practical, actionable protocols.

Chemical Identity and Physicochemical Properties

tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate is a polysubstituted pyridine featuring a carbamate protecting group, a chloro atom, and a methoxy group. These functionalities impart specific chemical properties and reactive potential, making it a valuable building block in organic synthesis. Its core identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1045858-17-0 | |

| Molecular Formula | C₁₁H₁₅ClN₂O₃ | |

| Molecular Weight | 258.70 g/mol | |

| Physical Form | Solid | |

| SMILES String | COc1cncc(NC(=O)OC(C)(C)C)c1Cl | |

| InChI Key | CMPICGRRRJGMTH-UHFFFAOYSA-N |

Molecular Structure Diagram

The structural arrangement of the pyridine core and its substituents is critical to understanding its reactivity. The diagram below illustrates the connectivity of atoms within the molecule.

Caption: 2D structure of tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate.

Rationale and Proposed Synthetic Pathway

Substituted 3-aminopyridines are crucial intermediates in pharmaceutical research.[1] The synthesis of tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate can be logically approached through a multi-step sequence starting from a commercially available aminopyridine. The strategic inclusion of a tert-butyloxycarbonyl (Boc) protecting group is central to this pathway, as it serves a dual purpose: it deactivates the amine to prevent unwanted side reactions and acts as a powerful directing group for regioselective functionalization of the pyridine ring.[1][2]

The proposed synthesis involves two key transformations:

-

Boc Protection: The nucleophilic 3-amino group is protected using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically high-yielding and proceeds under mild conditions.[3]

-

Directed Ortho-Metalation and Chlorination: The N-Boc-carbamate group is an effective directed metalation group (DMG). In the presence of a strong base like n-butyllithium, it directs deprotonation specifically to the ortho C4 position. The resulting lithiated intermediate is then quenched with an electrophilic chlorine source, such as hexachloroethane, to install the chloro substituent with high regioselectivity.[1]

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway from 3-amino-5-methoxypyridine.

Structural Elucidation and Spectroscopic Signature

Unambiguous confirmation of the molecular structure relies on a combination of modern spectroscopic techniques. While a commercial vendor notes that analytical data is not routinely collected for this specific compound, its expected spectroscopic signature can be reliably predicted based on the analysis of its constituent functional groups and data from analogous structures.[4]

Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | Pyridine H (C2-H) | ~8.2-8.4 ppm (s) | Deshielded proton adjacent to ring nitrogen and ortho to the carbamate. |

| Pyridine H (C6-H) | ~8.0-8.2 ppm (s) | Deshielded proton adjacent to ring nitrogen. | |

| NH (Carbamate) | ~7.0-7.5 ppm (br s) | Broad signal due to quadrupolar relaxation and exchange; acidic proton. | |

| OCH₃ (Methoxy) | ~3.9-4.1 ppm (s) | Typical range for an aryl methoxy group; singlet with 3H integration. | |

| C(CH₃)₃ (Boc) | ~1.5 ppm (s) | Highly shielded, magnetically equivalent protons; singlet with 9H integration. | |

| ¹³C NMR | C=O (Carbamate) | ~152-154 ppm | Characteristic chemical shift for a carbamate carbonyl carbon. |

| Pyridine Carbons | ~110-155 ppm | Aromatic carbons with varied shifts due to electronic effects of substituents. | |

| C(CH₃)₃ (Boc, quat.) | ~80-82 ppm | Quaternary carbon of the tert-butyl group. | |

| OCH₃ (Methoxy) | ~55-57 ppm | Typical shift for a methoxy carbon attached to an aromatic ring. | |

| C(CH₃)₃ (Boc, methyl) | ~28 ppm | Shielded, equivalent methyl carbons of the tert-butyl group. | |

| Mass Spec. | [M+H]⁺ | m/z ≈ 259.08 | Calculated for C₁₁H₁₆ClN₂O₃⁺. |

| Isotope Pattern | M+H and [M+2]+H peaks in ~3:1 ratio | Characteristic pattern for a molecule containing a single chlorine atom. | |

| IR Spec. | N-H Stretch | ~3350-3450 cm⁻¹ | Stretching vibration of the carbamate N-H bond. |

| C=O Stretch | ~1710-1730 cm⁻¹ | Strong absorption from the carbamate carbonyl group. |

Chemical Reactivity and Synthetic Utility

The utility of tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate as a synthetic intermediate stems from the distinct reactivity of its functional groups.

-

Boc Group Deprotection: The Boc protecting group is famously labile under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), cleanly yielding the free amine, 3-amino-4-chloro-5-methoxypyridine.[2][3] This orthogonality is crucial, as it allows for selective deprotection without disturbing other parts of the molecule.

-

Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution.[5] This effect is enhanced by the electron-withdrawing nature of the chloro and carbamate substituents. The chlorine atom at the C4 position is therefore an excellent leaving group, susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This SₙAr reactivity is a powerful tool for introducing molecular diversity, making the title compound a valuable precursor for building more complex molecules in drug discovery programs.[6][7]

Field-Proven Experimental Protocol: Boc Protection

This section provides a detailed, self-validating protocol for the first step of the proposed synthesis: the protection of 3-amino-5-methoxypyridine.

Objective: To synthesize tert-butyl 5-methoxypyridin-3-ylcarbamate with high yield and purity.

Materials and Equipment:

-

3-Amino-5-methoxypyridine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.05 eq, catalyst)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask with magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus (Silica gel, UV lamp)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen, add 3-amino-5-methoxypyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.05 eq).

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes as eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot (visualized under UV light) indicates reaction completion.

-

Aqueous Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Rationale: The product is organic-soluble and will move into the EtOAc layer, while inorganic salts and excess base remain in the aqueous phase.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification and Validation: The resulting crude solid or oil is typically of high purity. If necessary, it can be further purified by flash column chromatography on silica gel. The structure of the product, tert-butyl 5-methoxypyridin-3-ylcarbamate, should be confirmed by NMR spectroscopy, which should align with predicted values for a successful synthesis.

Conclusion

tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate is a well-defined chemical entity with significant potential as a scaffold in synthetic and medicinal chemistry. Its structure, characterized by a strategically protected amine and reactive chloro-substituent on a pyridine core, allows for sequential and regioselective chemical modifications. The synthetic pathway is logical and relies on established, high-yielding organic reactions. Through a comprehensive understanding of its structure, spectroscopic properties, and reactivity, researchers can effectively leverage this molecule as a key intermediate for the development of novel chemical entities and potential therapeutic agents.

References

- The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

- Supporting Information. (n.d.). Characterization Data of the Products.

-

YouTube. (2019). Nucleophilic aromatic substitutions (NAS). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

Sources

- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. rsc.org [rsc.org]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Pyridinylcarbamate Derivatives

Introduction: The Pyridinylcarbamate Scaffold - A Privileged Motif in Drug Discovery

The confluence of a pyridine ring and a carbamate functional group creates the pyridinylcarbamate scaffold, a structure of significant interest in modern medicinal chemistry. This guide delves into the key biological targets of this versatile chemical entity, offering insights for researchers, scientists, and drug development professionals. The pyridine ring, a bioisostere of a phenyl group, offers advantageous properties such as improved solubility and metabolic stability, while the carbamate moiety acts as a stable and conformationally restricted peptide bond mimetic.[1] This unique combination allows for a wide range of interactions with biological macromolecules, making pyridinylcarbamate derivatives potent modulators of various cellular pathways implicated in a spectrum of diseases, from neurodegenerative disorders to cancer.[2][3]

This document will explore the primary classes of biological targets for pyridinylcarbamate derivatives, detailing the underlying mechanisms of action and providing robust, field-proven experimental protocols for target identification and validation. Our focus is on the "why" behind the "how," ensuring a deep, causal understanding of the scientific principles at play.

I. The Enzyme Landscape: Precision Inhibition with Pyridinylcarbamates

Enzymes represent a major class of targets for pyridinylcarbamate derivatives, owing to the scaffold's ability to engage in specific interactions within active or allosteric sites.

Cholinesterases: Modulating Neurotransmission

A cornerstone of pyridinylcarbamate activity lies in the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.[4] Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[4][5]

Mechanism of Action: Pyridinylcarbamate inhibitors typically act as pseudo-irreversible inhibitors. The carbamate moiety is attacked by a serine residue in the enzyme's active site, leading to a carbamoylated, inactive enzyme. This carbamoylated intermediate is significantly more stable than the acetylated form, resulting in prolonged inhibition.[6]

Experimental Protocol: Determination of Cholinesterase Inhibition (IC50) via Ellman's Method

This spectrophotometric assay is the gold standard for quantifying AChE and BChE inhibition.[5][7]

Principle: The assay measures the activity of the cholinesterase enzyme by detecting the product of the hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The thiocholine product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Dissolve DTNB in the buffer to a final concentration of 10 mM.

-

Dissolve acetylthiocholine iodide or butyrylthiocholine iodide in the buffer to a final concentration of 10 mM.

-

Prepare stock solutions of the pyridinylcarbamate test compounds in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Prepare the enzyme solution (AChE from electric eel or BChE from equine serum) in the buffer.[5]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the test compound dilution (or vehicle control).

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of the enzyme solution and incubate for 15 minutes at 37°C.

-

Add 10 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of the substrate solution (acetylthiocholine or butyrylthiocholine).

-

Immediately begin monitoring the change in absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] x 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Self-Validation: The inclusion of a known inhibitor (e.g., rivastigmine or galantamine) as a positive control validates the assay's performance.[6] A clear dose-dependent inhibition by the test compound provides confidence in the results.

Protein Kinases and Phosphatases: Regulating Cellular Signaling

Pyridinyl-containing compounds are prominent in the development of inhibitors for protein kinases and phosphatases, crucial regulators of cellular signaling pathways.[8][9]

-

Hematopoietic Progenitor Kinase 1 (HPK1): Pyridine-2-carboxamide derivatives have been identified as potent inhibitors of HPK1, a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[10]

-

SH2 Domain-containing Phosphatase 2 (SHP2): Pyridine derivatives have been developed as allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase that is a key node in the RAS-MAPK signaling pathway and a target in various cancers.[11][12]

Mechanism of Action: These inhibitors can be either ATP-competitive, binding to the kinase active site, or allosteric, binding to a remote site to induce a conformational change that inactivates the enzyme.[12] The latter often offers greater selectivity.

Experimental Workflow: Identifying and Validating Kinase/Phosphatase Inhibitors

A multi-step approach is essential for the robust identification and validation of enzyme inhibitors.

Caption: Workflow for kinase/phosphatase inhibitor discovery and validation.

Protocol Spotlight: Cellular Thermal Shift Assay (CETSA) for SHP2 Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target in a cellular environment.[13]

Principle: The binding of a ligand (the inhibitor) stabilizes the target protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates treated with the compound to various temperatures, followed by quantifying the amount of soluble (non-denatured) protein remaining.

Step-by-Step Methodology:

-

Cell Treatment:

-

Culture cells (e.g., a cancer cell line overexpressing SHP2) to ~80% confluency.

-

Treat the cells with the pyridinylcarbamate test compound at various concentrations (and a vehicle control) for a specified time (e.g., 1 hour).

-

-

Heating and Lysis:

-

Harvest the cells and resuspend them in a lysis buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

-

-

Separation and Detection:

-

Centrifuge the samples at high speed (e.g., 20,000 x g for 20 minutes) to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble SHP2 in each sample by Western blotting or an ELISA-based method.

-

-

Data Analysis:

-

For each compound concentration, plot the amount of soluble SHP2 against the temperature.

-

The curve for the compound-treated sample will show a rightward shift compared to the vehicle control, indicating thermal stabilization and target engagement.

-

Self-Validation: The lack of a thermal shift in cells treated with a known non-binding compound serves as a negative control. A known SHP2 inhibitor (like SHP099) should be used as a positive control to validate the assay setup.[14]

Phosphodiesterase 4 (PDE4): An Anti-inflammatory Target

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[15] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[16] Pyrimidine derivatives containing a carbamoyl group have shown potent PDE4 inhibitory activity.[17]

Mechanism of Action & Signaling Pathway:

Sources

- 1. Electrophysiological studies of the GABAA receptor ligand, 4-PIOL, on cultured hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel carbamate derivatives as selective butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Shape-based virtual screening lead to the discovery of novel SHP2 inhibitor - American Chemical Society [acs.digitellinc.com]

- 13. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 16. Phosphodiesterase 4 inhibitors have wide-ranging activity in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate under acidic/basic conditions

Welcome to the technical support center for tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in various experimental settings. Our goal is to equip you with the necessary knowledge to anticipate its stability and reactivity under both acidic and basic conditions, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate?

A1: The main stability concerns for this molecule revolve around three key functional groups: the tert-butyloxycarbonyl (Boc) protecting group, the chloro substituent on the pyridine ring, and the methoxy group. The Boc group is susceptible to cleavage under acidic conditions, while the chloro and methoxy groups can be labile under certain nucleophilic or harsh basic/acidic conditions.

Q2: Is the Boc group on this molecule stable to common basic reagents?

A2: Generally, the Boc group is known to be stable towards most nucleophiles and bases.[1] This allows for its use in orthogonal protection strategies with base-labile protecting groups. However, prolonged exposure to very strong bases or high temperatures might lead to degradation, although this is not the primary mode of cleavage for Boc groups.

Q3: Under what acidic conditions should I expect the Boc group to be cleaved?

A3: The Boc group is readily cleaved under anhydrous acidic conditions.[1] Strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid will efficiently remove the Boc group, typically at room temperature. The kinetics of this cleavage can be rapid, often completing within an hour. A study on HCl-catalyzed deprotection of a Boc-protected amine showed a second-order dependence on the acid concentration, indicating that higher acid concentrations will significantly accelerate the cleavage.[2][3]

Q4: Can the chloro or methoxy groups on the pyridine ring react under the conditions I am using?

A4: Yes, these groups can be reactive. The chloro group at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atom in the ring.[4][5] Strong nucleophiles, especially under heated conditions, could displace the chloride. The methoxy group is generally more stable but can be cleaved under strongly acidic conditions (e.g., using HBr or BBr₃) or potentially displaced under harsh nucleophilic conditions.

Troubleshooting Guide

Problem 1: I am seeing an unexpected loss of my starting material during a reaction run under basic conditions.

Possible Cause 1: Nucleophilic Substitution of the Chloride

-

Explanation: The pyridine ring is electron-deficient, making the 4-position susceptible to nucleophilic attack.[4][5][6] If your reaction mixture contains a potent nucleophile (e.g., alkoxides, thiolates, or even some amines at elevated temperatures), it may displace the chloro group.

-

Troubleshooting Steps:

-

Analyze your reaction mixture by LC-MS to look for a product with a mass corresponding to the displacement of chlorine with your nucleophile.

-

If possible, lower the reaction temperature to disfavor the SNAr reaction.

-

Consider using a less nucleophilic base if its primary role is deprotonation.

-

If the nucleophile is a necessary reagent, you may need to reconsider your synthetic strategy or the timing of its addition.

-

Possible Cause 2: Hydrolysis of the Carbamate

-

Explanation: While generally stable to base, prolonged exposure to strong aqueous bases (e.g., concentrated NaOH or KOH), especially at elevated temperatures, can lead to the hydrolysis of the carbamate functionality.

-

Troubleshooting Steps:

-

Use milder basic conditions where possible (e.g., K₂CO₃ in an organic solvent instead of aqueous NaOH).

-

Limit the reaction time and temperature.

-

Monitor the reaction closely by HPLC or TLC to minimize degradation.

-

Problem 2: My Boc group is being prematurely removed during my workup.

Possible Cause: Unintentional Acidic Conditions

-

Explanation: The Boc group is highly sensitive to acid. Even seemingly mild acidic conditions during workup can cause partial or complete deprotection. This can occur during aqueous extractions with acidic solutions (e.g., washing with dilute HCl or NH₄Cl which can be slightly acidic) or on silica gel chromatography where the silica can be acidic.

-

Troubleshooting Steps:

-

Neutralize any acidic washes promptly.

-

Consider using a basic workup (e.g., washing with saturated NaHCO₃ solution) if your molecule is stable to it.

-

For chromatography, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent.

-

If you need to use acidic conditions for other reasons, perform the steps at low temperatures (e.g., 0 °C) to minimize the rate of Boc cleavage.

-

Stability Profile

The following table summarizes the expected stability of tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate under various conditions based on the known reactivity of its functional groups.

| Condition | Reagent/Solvent | Temperature | Expected Stability of Boc Group | Potential Side Reactions |

| Acidic | 1 M HCl in Dioxane | Room Temp | Low (rapid cleavage) | Cleavage of the methoxy group (less likely) |

| Trifluoroacetic Acid (TFA) | Room Temp | Low (rapid cleavage) | Cleavage of the methoxy group (less likely) | |

| Acetic Acid | Room Temp | Moderate (slow cleavage) | None expected | |

| Silica Gel | Room Temp | Moderate to High (can be acidic) | None expected | |

| Basic | 1 M NaOH (aq) | Room Temp | High | Slow hydrolysis of the carbamate, potential SNAr of the chloro group |

| K₂CO₃ in DMF | Room Temp | High | Minimal | |

| NaH in THF | Room Temp | High | None expected | |

| Nucleophilic | NaOMe in MeOH | Room Temp | High | SNAr of the chloro group |

| Piperidine | Elevated Temp | High | SNAr of the chloro group | |

| Reductive | H₂/Pd-C | Room Temp | High | Potential hydrodechlorination |

| Oxidative | m-CPBA | Room Temp | High | N-oxidation of the pyridine ring |

Experimental Protocols

Protocol 1: Monitoring Stability under Acidic Conditions

This protocol provides a framework for assessing the rate of Boc-group cleavage.

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate in a suitable organic solvent (e.g., acetonitrile or THF).

-

Reaction Setup: In a small vial, add a known volume of the stock solution to the acidic medium of interest (e.g., 1 M HCl in dioxane or 50% TFA in dichloromethane) at a controlled temperature (e.g., 25 °C).

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by diluting the aliquot into a solution of a suitable base (e.g., a solution of triethylamine in the HPLC mobile phase) to neutralize the acid and prevent further degradation.

-

Analysis: Analyze the quenched samples by HPLC or LC-MS to determine the percentage of the starting material remaining and the formation of the deprotected product.

Protocol 2: Monitoring Stability under Basic Conditions

This protocol is designed to assess the potential for hydrolysis or nucleophilic substitution.

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a solvent miscible with the basic medium.

-

Reaction Setup: In a sealed vial, add a known volume of the stock solution to the basic medium (e.g., 1 M aqueous NaOH or a solution of a nucleophile in a suitable solvent) at a controlled temperature.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot.

-

Quenching: Neutralize the aliquot with a suitable acid (e.g., dilute HCl or acetic acid) to stop the reaction.

-

Analysis: Analyze the samples by HPLC or LC-MS to quantify the starting material and identify any degradation products, such as the hydrolyzed carbamate or the product of nucleophilic substitution on the pyridine ring.

Analytical Methods

A stability-indicating HPLC method is crucial for accurately assessing the purity and degradation of tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate.

Recommended HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical starting gradient would be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Column Temperature: 30 °C.

LC-MS Analysis: For identification of degradation products, the above HPLC method can be coupled to a mass spectrometer. Electrospray ionization (ESI) in positive mode should be suitable for detecting the parent compound and its likely degradation products.[7][8][9][10]

Mechanistic Insights & Visualizations

Acid-Catalyzed Deprotection of the Boc Group

Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, which weakens the C-O bond of the tert-butyl group. This leads to the formation of a stable tert-butyl cation and the release of carbamic acid, which subsequently decarboxylates to the free amine.

Base-Mediated Degradation Pathways

Under basic conditions, two primary degradation pathways are of concern: nucleophilic aromatic substitution at the 4-position and hydrolysis of the carbamate.

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 6. youtube.com [youtube.com]

- 7. LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Technical Support Center: Solvent Effects on the Reactivity of tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate

Welcome to the technical support guide for navigating the experimental nuances of tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile pyridine intermediate. We will delve into the critical role of solvents in modulating the reactivity of this substrate, particularly in the context of Nucleophilic Aromatic Substitution (SNAr) reactions, providing troubleshooting advice and optimized protocols to ensure the success and reproducibility of your experiments.

Understanding the Substrate: Electronic Landscape

The reactivity of tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate is governed by a delicate interplay of electronic effects from its substituents. The pyridine nitrogen and the N-Boc carbamate group are electron-withdrawing, which activates the ring for nucleophilic attack. Conversely, the methoxy group is electron-donating through resonance, which can modulate the reactivity. The chlorine at the C4 position is the leaving group in SNAr reactions. Understanding these electronic factors is paramount for troubleshooting and optimizing reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My SNAr reaction with an amine nucleophile is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?

Answer:

A slow or incomplete reaction is a common issue and can often be traced back to suboptimal solvent selection or reaction conditions. The SNAr reaction of this substrate proceeds through a Meisenheimer complex, a negatively charged intermediate. The stability of this intermediate is key to the reaction's success.[1][2]

Troubleshooting Steps:

-

Solvent Choice is Critical: The choice between a polar aprotic and a polar protic solvent can dramatically influence the reaction rate.

-

Polar Aprotic Solvents (Recommended): Solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions.[3] These solvents are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and more reactive.[4]

-

Polar Protic Solvents (Use with Caution): Solvents such as ethanol, isopropanol, or water can solvate and stabilize the nucleophile through hydrogen bonding, thereby reducing its nucleophilicity and slowing down the reaction. However, in some cases, their ability to stabilize the leaving group can be beneficial. If you must use a protic solvent, consider a higher reaction temperature.

-

-

Elevate the Temperature: SNAr reactions often require thermal energy to overcome the activation barrier. If your reaction is slow at room temperature, gradually increasing the temperature to 60-120 °C can significantly accelerate the rate. Microwave heating can also be an effective strategy for rate enhancement.

-

Consider the Base: If your nucleophile is a primary or secondary amine, the reaction will generate HCl, which can protonate the starting amine, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is crucial to scavenge the acid and maintain a supply of the free amine.

Causality Explained: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. Polar aprotic solvents excel at solvating the cationic counter-ion of the nucleophile (if present) while leaving the anionic nucleophile highly reactive. Protic solvents, on the other hand, form a solvent shell around the nucleophile, which must be stripped away before it can attack the electrophilic carbon, thus increasing the activation energy of the reaction.

FAQ 2: I am observing a significant amount of a side product that appears to be the hydrolyzed carbamate (Boc-deprotected starting material or product). How can I prevent this?

Answer:

The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under both acidic and strongly basic conditions, especially at elevated temperatures.

Troubleshooting Steps:

-

Strictly Anhydrous Conditions: Ensure all your reagents and solvents are dry. Water can act as a nucleophile, and its presence can lead to hydrolysis, especially if the reaction conditions are slightly acidic or basic.

-

Choice of Base: Avoid using strong bases like NaOH or KOH, particularly in protic solvents, as this can promote saponification of the carbamate. Opt for milder, non-nucleophilic organic bases like DIPEA or inorganic bases like K2CO3 or Cs2CO3.

-

Temperature Control: If you are running the reaction at a high temperature, consider if a lower temperature for a longer duration could yield the desired product without causing deprotection.

-

pH Control: If your reaction conditions allow, buffering the reaction mixture can help prevent significant pH excursions that could lead to Boc cleavage.

FAQ 3: My reaction is not clean, and I am struggling to purify my desired product. What are some common side reactions with this substrate?

Answer:

Besides carbamate hydrolysis, other side reactions can complicate your product profile.

Potential Side Reactions:

-

Reaction at C2: While the C4 position is activated by the adjacent nitrogen and the carbamate group, there is a possibility of nucleophilic attack at the C2 position, which is also ortho to the pyridine nitrogen. The regioselectivity will be influenced by the nature of the nucleophile and the solvent.

-

Disubstitution: If your nucleophile has more than one reactive site, or if the product of the initial SNAr reaction can react further, you may observe disubstitution products.

-

Ether Cleavage: Under harsh acidic conditions and high temperatures, the methoxy group could be cleaved. This is generally less common under typical SNAr conditions.

Mitigation Strategies:

-

Characterize Byproducts: Isolate and characterize the major byproducts to understand the competing reaction pathways. This information is invaluable for optimizing the reaction conditions.

-

Control Stoichiometry: Use a precise stoichiometry of your nucleophile (typically 1.1-1.5 equivalents) to minimize side reactions.

-

Lower Temperature: Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can often improve selectivity.

Data Summary: Solvent Effects on SNAr Reactions

The following table provides a general guide to the expected relative rates of SNAr reactions in different solvent types. The actual rates will be substrate and nucleophile dependent.

| Solvent Type | Common Examples | Dielectric Constant (ε) | H-Bonding Ability | Expected Relative Rate of SNAr | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (30-50) | H-bond acceptor only | Fastest | Poorly solvates the nucleophile, increasing its reactivity.[3] |

| Polar Protic | Water, Ethanol, Methanol | High (20-80) | H-bond donor & acceptor | Slow to Moderate | Stabilizes the nucleophile via H-bonding, reducing its reactivity. |

| Nonpolar Aprotic | Toluene, Hexane, Dioxane | Low (2-5) | None | Slowest/Insoluble | Reactants often have poor solubility. Does not stabilize the charged Meisenheimer intermediate. |

Experimental Protocols

Protocol 1: General Procedure for SNAr with a Primary/Secondary Amine

This protocol provides a starting point for the optimization of your reaction.

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate (1.0 eq).

-

Add a polar aprotic solvent such as DMF or DMSO (5-10 mL per mmol of substrate).

-

Add the amine nucleophile (1.2 eq).

-

Add a non-nucleophilic base such as DIPEA (2.0 eq) or K2CO3 (2.0 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

-

If the reaction is slow, gradually heat the mixture to 60-100 °C.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the solvent and excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

Diagram 1: SNAr Mechanism

Caption: The addition-elimination mechanism of SNAr reactions.

Diagram 2: Troubleshooting Workflow for Slow Reactions

Caption: A decision tree for troubleshooting slow SNAr reactions.

References

-

Ayachi, S., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 265-274. Available at: [Link]

-

de Souza, R. O. M. A., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(2), 115-123. Available at: [Link]

-

Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1435-1439. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

-

Pearson. (n.d.). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+. Available at: [Link]

-

Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. Available at: [Link]

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

-

Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

-

LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

-

Study Prep. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Pearson+. Available at: [Link]

-

Um, S., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 79(18), 8636-8645. Available at: [Link]

-

Singh, R., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(11), 1699-1710. Available at: [Link]

-

Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

Sources

Technical Support Center: Navigating the Work-up of Reactions with tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate. This resource provides in-depth, field-proven insights into the nuances of the work-up procedures for reactions involving this versatile building block. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the work-up of reactions involving tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate.

Q1: Is the Boc (tert-butoxycarbonyl) group on my compound stable to aqueous work-up conditions?

A1: The N-Boc protecting group is generally robust under neutral and basic aqueous conditions.[1][2] It is, however, susceptible to cleavage under acidic conditions.[2] Therefore, it is crucial to avoid acidic washes (e.g., HCl, H2SO4) if the retention of the Boc group is desired. If an acidic wash is necessary to remove basic impurities, it should be performed cautiously with dilute acid and at low temperatures, with careful monitoring of the product's integrity by TLC or LC-MS.

Q2: My reaction mixture has formed a persistent emulsion during extraction. What should I do?

A2: Emulsion formation is a common issue, especially when dealing with basic pyridine-containing compounds and certain solvent systems.[3][4] To break an emulsion, you can try the following strategies:

-

Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.[3]

-

Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can help to break up the fine droplets that form the emulsion.[3]

-

Solvent Evaporation: If the emulsion is particularly stubborn, consider evaporating the organic solvent and then re-dissolving the residue in a different extraction solvent.[3]

Q3: I am having difficulty removing palladium catalyst residues from my Suzuki or Buchwald-Hartwig coupling reaction. How can I purify my product?

A3: Removing residual palladium is a common challenge in post-coupling work-ups. Several methods can be employed:

-

Aqueous Washes: Washing with an aqueous solution of a chelating agent like thiourea (as a dilute acidic solution, being mindful of the Boc group's lability) or ammonium hydroxide can help to sequester the palladium.

-

Filtration: Passing the organic solution through a pad of Celite® or a dedicated palladium scavenging silica gel can be effective.

-

Precipitation: In some cases, the product can be precipitated from the reaction mixture, leaving the catalyst in the solution.

Q4: What are the best organic solvents for extracting tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate and its derivatives?

A4: The choice of extraction solvent depends on the specific reaction and the nature of the product. Generally, water-immiscible organic solvents are used. Common choices include:

-

Ethyl acetate (EtOAc): A good general-purpose solvent with moderate polarity.

-

Dichloromethane (DCM): Often provides good solubility for a wide range of organic compounds.

-

Toluene: Can be a good choice for less polar compounds and may help to minimize emulsion formation in some cases.

The solubility of your specific product should be the primary guide in solvent selection.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues, their causes, and actionable solutions.

| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |

| Low recovery of product after extraction | 1. Incomplete extraction from the aqueous layer.2. Product is partially soluble in the aqueous phase.3. Accidental hydrolysis of the Boc group. | 1. Increase the number of extractions: Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction.2. "Salting out": Add sodium chloride to the aqueous layer to decrease the solubility of the organic product in the aqueous phase.3. Check the pH of the aqueous layer: Ensure the aqueous layer is not acidic. If an acidic wash was used, neutralize it with a mild base like sodium bicarbonate before further extraction. |

| Presence of starting material in the final product | 1. Incomplete reaction.2. Co-extraction of unreacted starting material. | 1. Optimize reaction conditions: Before scaling up, ensure the reaction has gone to completion using techniques like TLC or LC-MS.2. Selective washing: If the starting material has a different acidity/basicity profile, a selective aqueous wash can be used. For example, if the starting material is more basic, a carefully controlled, dilute acidic wash might remove it. |

| Discoloration of the organic layer | 1. Formation of colored byproducts.2. Presence of residual metal catalysts. | 1. Charcoal treatment: Stir the organic solution with activated charcoal for a short period, then filter through Celite®.2. Specific washes for catalyst removal: As mentioned in the FAQs, use appropriate aqueous washes to remove metal residues. |

Experimental Protocols

Standard Aqueous Work-up for a Neutral or Basic Reaction Mixture

This protocol is suitable for reactions where no strong acids are present.

-

Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (for organometallic reagents).

-

Solvent Addition: Dilute the quenched reaction mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

-

Phase Separation: Transfer the mixture to a separatory funnel.

-

Aqueous Wash: Wash the organic layer with deionized water (2 x volume of the organic layer). This will remove water-soluble impurities.

-

Brine Wash: Wash the organic layer with brine (1 x volume of the organic layer). This helps to remove residual water from the organic layer and aids in phase separation.[3]

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

Work-up for Reactions Containing Basic Impurities (e.g., excess amine)

This protocol requires careful pH control to avoid Boc deprotection.

-

Initial Extraction: After quenching, extract the product into an organic solvent as described above.

-

Mild Acidic Wash (Optional and with caution): To remove a basic impurity, a wash with a dilute solution of a weak acid like 0.1 M citric acid can be attempted. Monitor the product for any signs of Boc cleavage by TLC or LC-MS.

-

Neutralizing Wash: Immediately wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

-

Water and Brine Wash: Proceed with water and brine washes as described in the standard protocol.

-

Drying and Concentration: Dry the organic layer and concentrate to yield the crude product.

Visualization of the Work-up Decision Process

The following flowchart provides a visual guide to selecting an appropriate work-up strategy for reactions involving tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate.

Sources

- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Tips & Tricks [chem.rochester.edu]

- 4. chromatographyonline.com [chromatographyonline.com]

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate, a substituted pyridine derivative of interest in medicinal chemistry.

Herein, we will dissect the predicted NMR spectra of this molecule, grounding our assignments in the fundamental principles of chemical shift theory and substituent effects. This guide will not only serve as a reference for the spectral features of this specific compound but also as an instructional tool for interpreting the NMR data of similarly complex heterocyclic systems. We will explore the causal relationships between the electronic properties of the substituents and their spectral manifestations, providing a robust framework for structural verification.

The Compound of Interest: Molecular Structure and Electronic Landscape

The structure of tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate (CAS No: 1045858-17-0) presents a fascinating case for NMR analysis.[1] The pyridine ring is adorned with three distinct substituents: a chloro group, a methoxy group, and a tert-butyl carbamate group. Each of these imparts a unique electronic influence on the ring, thereby dictating the chemical shifts of the remaining ring protons and carbons.

To logically predict the NMR spectra, we must first consider the electronic nature of each substituent:

-

Chloro (Cl) Group (at C4): This halogen exerts a strong -I (negative inductive) effect, withdrawing electron density from the pyridine ring through the sigma bond. It also possesses a weak +M (positive mesomeric or resonance) effect due to its lone pairs, but the inductive effect is generally dominant for halogens.

-

Methoxy (OCH₃) Group (at C5): The oxygen atom is highly electronegative, leading to a -I effect. However, its lone pairs participate in resonance, resulting in a strong +M effect, donating electron density to the pi-system of the ring.

-

tert-Butyl Carbamate (NH-Boc) Group (at C3): The nitrogen atom has a lone pair that can donate into the ring (+M effect), while the carbonyl group is electron-withdrawing (-I and -M effects). The overall effect of the NH-Boc group is typically electron-donating.

The interplay of these effects will create a unique electronic environment for each nucleus in the molecule, which is the basis for our spectral predictions.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate is expected to exhibit distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, the carbamate N-H proton, and the tert-butyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-2 | ~ 8.1 - 8.3 | Singlet | 1H | Pyridine Ring Proton | This proton is ortho to the nitrogen atom and meta to the electron-donating NH-Boc group. The proximity to the electronegative nitrogen atom results in significant deshielding. |

| H-6 | ~ 7.8 - 8.0 | Singlet | 1H | Pyridine Ring Proton | This proton is also ortho to the ring nitrogen and is influenced by the adjacent electron-donating methoxy group and the electron-withdrawing chloro group. The net effect is a downfield shift, but slightly upfield compared to H-2. |

| NH | ~ 7.0 - 7.5 | Broad Singlet | 1H | Carbamate N-H | The chemical shift of N-H protons can be variable and is sensitive to solvent, concentration, and temperature.[2] |

| OCH₃ | ~ 3.9 - 4.1 | Singlet | 3H | Methoxy Protons | The protons of the methoxy group are deshielded by the attached oxygen atom, typically appearing in this region.[3] |

| C(CH₃)₃ | ~ 1.5 | Singlet | 9H | tert-Butyl Protons | The nine equivalent protons of the tert-butyl group give rise to a sharp singlet, a characteristic signal for this group.[4] |

Predicted ¹³C NMR Spectrum: Unraveling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, offering a detailed map of the carbon framework.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| C=O | ~ 153 - 155 | Carbamate Carbonyl | The carbonyl carbon of the carbamate group is expected in this downfield region.[5] |

| C-5 | ~ 145 - 148 | Pyridine Ring Carbon | This carbon is attached to the strongly electron-donating methoxy group, leading to a significant downfield shift. |

| C-3 | ~ 138 - 142 | Pyridine Ring Carbon | Attached to the electron-donating carbamate group, this carbon is also shifted downfield. |

| C-2 | ~ 135 - 139 | Pyridine Ring Carbon | This carbon, adjacent to the ring nitrogen, experiences deshielding. |

| C-6 | ~ 130 - 134 | Pyridine Ring Carbon | Also adjacent to the ring nitrogen, its chemical shift is influenced by the neighboring methoxy and chloro groups. |

| C-4 | ~ 125 - 129 | Pyridine Ring Carbon | The carbon bearing the chloro group will be influenced by its electronegativity. |

| C(CH₃)₃ | ~ 80 - 82 | tert-Butyl Quaternary Carbon | The quaternary carbon of the tert-butyl group. |

| OCH₃ | ~ 55 - 58 | Methoxy Carbon | The carbon of the methoxy group, deshielded by the oxygen.[3] |

| C(CH₃)₃ | ~ 28 - 30 | tert-Butyl Methyl Carbons | The three equivalent methyl carbons of the tert-butyl group.[4] |

Visualizing the Structure and NMR Assignments

The following diagrams illustrate the molecular structure with numbered positions for clarity in NMR assignment and a conceptual workflow for spectral analysis.

Caption: Molecular Structure of the Analyte

Caption: Experimental Workflow for NMR Analysis

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate, the following experimental protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a good first choice as it is a common solvent for many organic molecules.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Use a standard 90° pulse sequence.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (for confirmation):

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks. In this molecule, it would primarily confirm the lack of coupling between the two pyridine protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This would definitively link the signals of H-2 and H-6 to their corresponding C-2 and C-6 carbons.

-